molecular formula C18H28N2O3 B5717109 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide

1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide

Cat. No. B5717109
M. Wt: 320.4 g/mol
InChI Key: IOGZQULRPNVQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide, also known as AKB-48, is a synthetic cannabinoid that belongs to the class of research chemicals. It was first synthesized in 2012 by a Japanese pharmaceutical company, and since then, it has gained popularity among researchers for its potential applications in scientific studies. AKB-48 is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation.

Mechanism of Action

1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. The activation of these receptors by 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase (MAPK) signaling, and the modulation of intracellular calcium levels. These signaling pathways are involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation.
Biochemical and Physiological Effects:
The activation of the cannabinoid receptors by 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide leads to various biochemical and physiological effects. For example, the activation of CB1 receptors in the brain leads to the modulation of neurotransmitter release, which can affect mood, cognition, and memory. The activation of CB2 receptors in the immune system leads to the modulation of cytokine release, which can affect inflammation and immune response. The activation of both CB1 and CB2 receptors can also affect pain sensation and appetite regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the specific effects of cannabinoid receptor activation on different physiological processes. However, one of the limitations of using 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide is its potential toxicity and side effects, which can affect the reliability and reproducibility of the experimental results.

Future Directions

There are several future directions for research on 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide and cannabinoid receptors. One direction is to investigate the potential therapeutic applications of cannabinoid receptor agonists in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Another direction is to investigate the role of cannabinoid receptors in the regulation of the gut-brain axis, which can affect appetite regulation and mood modulation. Additionally, the development of selective agonists and antagonists for the cannabinoid receptors can lead to the development of more effective and safer drugs for various diseases.

Synthesis Methods

The synthesis of 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and isopropylamine to form the intermediate 2,5-dimethoxybenzyl isopropyl amine. This intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product, 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide. The purity and yield of 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide has been used in various scientific studies to investigate the role of cannabinoid receptors in different physiological processes. For example, 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide has been used to study the effects of cannabinoid receptor activation on pain sensation, appetite regulation, and mood modulation. It has also been used to investigate the potential therapeutic applications of cannabinoid receptor agonists in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13(2)19-18(21)14-7-9-20(10-8-14)12-15-11-16(22-3)5-6-17(15)23-4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGZQULRPNVQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethoxybenzyl)-N-(propan-2-yl)piperidine-4-carboxamide

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